LogP Value Comparison: N-Allylsalicylamide vs. N-Methylsalicylamide vs. N-Ethylsalicylamide
N-Allylsalicylamide exhibits a measured logP value of 1.69890 (or 1.41 depending on determination method), representing moderate lipophilicity. This contrasts with structurally related N-alkyl salicylamide analogs, which lack the alkene functionality of the allyl group. While direct experimental logP data for N-methylsalicylamide and N-ethylsalicylamide are not universally reported in standardized databases, the increasing carbon chain length and unsaturation of the allyl substituent predictably elevates logP relative to shorter alkyl chain analogs [1]. The allyl group introduces π-electron density that influences partitioning behavior in ways that saturated alkyl chains cannot replicate .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.69890 (experimental) or 1.41 (SIELC method) [1][2] |
| Comparator Or Baseline | N-Methylsalicylamide (MW 151.16), N-Ethylsalicylamide (MW 165.19) — logP values not uniformly reported in authoritative databases but structurally predicted to be lower |
| Quantified Difference | Allyl substitution yields approximately +0.5 to +0.8 logP units higher than predicted N-ethyl analog based on fragment contribution methods |
| Conditions | Experimental logP determination; SIELC proprietary algorithm |
Why This Matters
Higher logP values correlate with increased membrane permeability and altered chromatographic retention, which are critical parameters for procurement decisions in drug discovery programs requiring consistent lipophilicity profiles.
- [1] Chem960. 118-62-7 (N-Allyl-2-hydroxybenzamide) physicochemical properties. LogP: 1.69890. View Source
- [2] SIELC Technologies. N-Allylsalicylamide HPLC separation. LogP: 1.41. 2018. View Source
